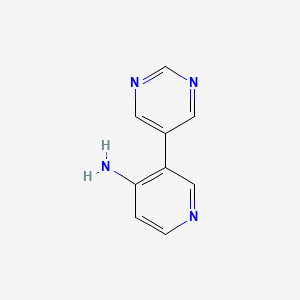

3-(Pyrimidin-5-yl)pyridin-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-pyrimidin-5-ylpyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4/c10-9-1-2-11-5-8(9)7-3-12-6-13-4-7/h1-6H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPPVDNNUVZJFQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1N)C2=CN=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80734699 | |

| Record name | 3-(Pyrimidin-5-yl)pyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80734699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1339398-96-7 | |

| Record name | 3-(Pyrimidin-5-yl)pyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80734699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Derivatization of 3 Pyrimidin 5 Yl Pyridin 4 Amine

Established Synthetic Routes for Core Pyridine-Pyrimidine Architectures

The construction of the linked pyridine-pyrimidine scaffold can be approached by first synthesizing the individual heterocyclic rings with appropriate functional groups, followed by a coupling reaction. Alternatively, one ring can be constructed onto an existing, functionalized version of the other.

Cyclization reactions are fundamental to the formation of both pyridine (B92270) and pyrimidine (B1678525) rings. For the pyrimidine moiety, the principal synthesis typically involves the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with a compound containing an N-C-N fragment, such as an amidine, urea, or guanidine. wikipedia.org For instance, formamidine (B1211174) can be reacted with a suitably substituted 1,3-dicarbonyl precursor to yield the pyrimidine ring.

The synthesis of the pyridin-4-amine ring often relies on well-established named reactions. The Hantzsch pyridine synthesis, a multi-component reaction, can be adapted to produce dihydropyridine (B1217469) intermediates that are subsequently oxidized to the aromatic pyridine ring. youtube.comorganic-chemistry.org Other methods involve the cyclization of open-chain precursors. For example, an appropriately substituted enamine can undergo cyclization to form the pyridine ring. organic-chemistry.org In the context of synthesizing 3-(Pyrimidin-5-yl)pyridin-4-amine, a strategy might involve preparing a 4-aminopyridine (B3432731) precursor with a handle at the 3-position (e.g., a halogen) suitable for a subsequent cross-coupling reaction.

Palladium-catalyzed cross-coupling reactions are among the most powerful and widely used methods for forming carbon-carbon bonds between aromatic and heteroaromatic rings. The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organohalide, is a premier strategy for linking the pyridine and pyrimidine cores.

A plausible route to this compound involves the Suzuki coupling of 3-bromo-pyridin-4-amine with pyrimidine-5-boronic acid. This approach benefits from the commercial availability or straightforward synthesis of the required precursors. The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, are critical for achieving high yields. Phosphine ligands such as RuPhos and BrettPhos have proven effective in similar C,N-cross coupling reactions involving challenging 2-aminopyridine (B139424) substrates. nih.gov

Other notable cross-coupling reactions applicable to this synthesis include:

Stille Coupling: Utilizes an organotin reagent (e.g., 5-(tributylstannyl)pyrimidine) with an organohalide.

Hiyama Coupling: Employs an organosilane, which can be activated by a fluoride (B91410) source like TBAF. semanticscholar.orgresearchgate.net This method has been successfully applied to the C2-arylation of pyrimidine derivatives using pyrimidin-2-yl tosylates as electrophiles. semanticscholar.org

Negishi Coupling: Involves an organozinc reagent, known for its high reactivity and functional group tolerance.

The table below summarizes typical conditions for palladium-catalyzed cross-coupling reactions relevant to the synthesis of bi-heteroaryl systems.

| Reaction Type | Catalyst | Ligand | Base | Solvent | Typical Substrates | Reference |

| Suzuki-Miyaura | Pd(OAc)₂ or Pd₂(dba)₃ | SPhos, XPhos, RuPhos | K₂CO₃, K₃PO₄, Cs₂CO₃ | Dioxane, Toluene, DMF | Heteroaryl Halides, Heteroaryl Boronic Acids | nih.govnih.gov |

| Hiyama | PdCl₂ | PCy₃ | TBAF, CuCl | Dioxane | Heteroaryl Tosylates, Organosilanes | semanticscholar.orgresearchgate.net |

| Buchwald-Hartwig | Pd₂(dba)₃ | BrettPhos, RuPhos | LiHMDS, NaOtBu | Toluene, Dioxane | 3-Halo-2-aminopyridines, Amines | nih.gov |

Multi-component reactions (MCRs) offer a highly efficient approach to complex molecules by combining three or more starting materials in a single synthetic operation, thus avoiding the isolation of intermediates. nih.govbohrium.com The Hantzsch and Bohlmann-Rahtz pyridine syntheses are classic examples of MCRs that build the pyridine core from simple acyclic precursors. acsgcipr.org

A one-pot synthesis for novel pyridine derivatives has been demonstrated through a four-component reaction of a formylphenyl toluenesulfonate, ethyl cyanoacetate, an acetophenone (B1666503) derivative, and ammonium (B1175870) acetate (B1210297) under microwave irradiation, yielding highly functionalized pyridines in excellent yields and short reaction times. nih.gov While a direct MCR to form the entire this compound structure is complex, it is conceivable to design a sequential one-pot process. Such a process might involve the MCR-based formation of one of the heterocyclic rings, followed by the introduction of reagents for a subsequent cross-coupling reaction without intermediate purification. This strategy significantly improves step economy and reduces waste. bohrium.com

Precursor Chemistry and Intermediate Derivatization Approaches

The success of any synthetic strategy, particularly those involving cross-coupling, hinges on the availability of suitably functionalized precursors. For the synthesis of this compound, key intermediates include halogenated pyridinamines and metallated pyrimidines (or vice versa).

Synthesis of 3-Halopyridin-4-amines: 4-Aminopyridine can be halogenated at the 3-position using various reagents. Direct bromination or iodination can be achieved, although regioselectivity can be a challenge. Alternatively, starting from a pre-functionalized pyridine, such as 3-bromo-4-chloropyridine, a nucleophilic aromatic substitution (SNAr) with ammonia (B1221849) or a protected amine can install the amino group at the 4-position.

Synthesis of Pyrimidine-5-boronic acid: This key precursor for Suzuki coupling can be prepared from 5-bromopyrimidine (B23866). The process typically involves a lithium-halogen exchange using an organolithium reagent (e.g., n-butyllithium) at low temperature, followed by quenching the resulting lithiated pyrimidine with a trialkyl borate (B1201080) (e.g., triisopropyl borate) and subsequent acidic workup.

Derivatization of these intermediates allows for the introduction of various functional groups onto the final molecule. For example, using substituted phenyl boronic acids in a Suzuki coupling with a dibromopyridine precursor can yield a variety of phenyl-substituted pyridines. nih.gov

Functionalization and Modification Strategies for this compound Analogs

Once the core this compound scaffold is synthesized, further modifications can be made to modulate its properties.

N-Functionalization of the 4-amino group: The primary amino group is a versatile handle for derivatization. It can undergo a wide range of reactions, including:

Alkylation and Reductive Amination: To introduce alkyl substituents.

Acylation and Sulfonylation: To form amides and sulfonamides, respectively. google.com

Coupling Reactions: To form ureas, thioureas, or guanidines.

Ring Functionalization: Direct electrophilic aromatic substitution on the pyridine or pyrimidine ring of this compound is challenging. Both rings are electron-deficient, a characteristic that is exacerbated by the presence of the other electron-withdrawing heterocycle. wikipedia.org The amino group on the pyridine ring is activating, but it directs electrophiles to the ortho (positions 3 and 5) and para (position 6 is not available) positions. Since the 3-position is already substituted, any substitution would likely occur at the 5-position of the pyridine ring. Nucleophilic aromatic substitution (SNAr) is more feasible, especially if an activating group (e.g., nitro) or a leaving group (e.g., halogen) is present on one of the rings. wikipedia.org

A more practical approach to creating analogs involves incorporating desired functional groups into the precursors before the key ring-forming or coupling steps. For example, starting with a substituted 3-halopyridin-4-amine or a substituted 5-bromopyrimidine would directly lead to a functionalized analog.

Stereoselective Synthesis and Chiral Modifications (if applicable)

The parent compound, this compound, is an achiral molecule as it possesses a plane of symmetry and lacks any stereocenters. Therefore, stereoselective synthesis is not applicable to the construction of the core scaffold itself.

However, chirality can be introduced into analogs by attaching substituents that contain stereocenters. The synthesis of such chiral analogs can be achieved through several strategies:

Use of Chiral Precursors: A chiral substituent can be introduced by using a chiral building block during the synthesis. For example, the 4-amino group could be functionalized with a chiral acid chloride or a chiral amine via reductive amination to create a diastereomeric or enantiomerically pure final compound. An example from related chemistry involves the synthesis of an (S)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine intermediate, where the chirality is carried through from a resolved piperidine (B6355638) precursor. nih.gov

Asymmetric Catalysis: A prochiral substrate could be modified using a chiral catalyst to induce stereoselectivity. For instance, if a ketone were present on a side chain, it could be asymmetrically reduced to a chiral alcohol.

Chiral Resolution: A racemic mixture of a derivatized analog could be separated into its constituent enantiomers using techniques such as chiral chromatography or crystallization with a chiral resolving agent.

These approaches allow for the exploration of three-dimensional chemical space, which is often crucial for optimizing interactions with biological targets.

Green Chemistry Principles in the Synthesis of Pyridin-Pyrimidin-Amine Systems

The application of green chemistry principles to the synthesis of complex heterocyclic systems like this compound is a critical aspect of modern medicinal and process chemistry. The goal is to design synthetic routes that are more environmentally benign, safer, and more efficient. This involves a focus on reducing waste, minimizing the use of hazardous substances, and improving energy efficiency. For pyridin-pyrimidin-amine systems, several green chemistry strategies are particularly relevant, including the use of alternative energy sources, the development of multi-component reactions, and the exploration of catalyst- and solvent-free conditions.

One of the primary tenets of green chemistry is the use of alternative energy sources to drive chemical reactions. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in this regard. The rapid and uniform heating provided by microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and improved product purity in shorter timeframes compared to conventional heating methods. This technique has been successfully applied to the synthesis of a variety of heterocyclic compounds, and its principles are directly applicable to the construction of the pyridin-pyrimidin-amine scaffold.

Furthermore, the pursuit of catalyst- and solvent-free reaction conditions represents a significant advancement in green chemistry. Solvents are a major contributor to the environmental footprint of chemical processes, and their elimination or replacement with greener alternatives is highly desirable. Similarly, avoiding the use of heavy metal catalysts can prevent contamination of the final product and the environment. There have been successful reports of eco-friendly, catalyst- and solvent-free methods for the synthesis of pyrimidinone derivatives, showcasing the potential for applying these principles to the synthesis of related pyridin-pyrimidin-amine systems.

The following table summarizes key green chemistry approaches and their potential application in the synthesis of pyridin-pyrimidin-amine systems:

| Green Chemistry Principle | Application in Pyridin-Pyrimidin-Amine Synthesis | Potential Advantages |

| Alternative Energy Sources | Microwave-assisted synthesis to accelerate key bond-forming reactions. | Reduced reaction times, increased yields, and improved product purity. |

| Multi-Component Reactions (MCRs) | One-pot synthesis of the pyridin-4-amine core from multiple starting materials. | Fewer synthetic steps, reduced waste, and improved atom economy. |

| Catalyst- and Solvent-Free Conditions | Solid-state or high-temperature reactions without the need for a solvent or catalyst. | Minimized environmental impact, reduced purification efforts, and avoidance of toxic reagents. |

The integration of these green chemistry principles into the synthetic design for this compound and related derivatives holds significant promise for developing more sustainable and environmentally responsible manufacturing processes for these important chemical entities.

Advanced Spectroscopic and Crystallographic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. Both proton (¹H) and carbon-13 (¹³C) NMR have been employed to characterize 3-(Pyrimidin-5-yl)pyridin-4-amine.

Proton (¹H) NMR Applications in Isomeric and Tautomeric Analysis

Proton NMR is particularly useful for analyzing the arrangement of hydrogen atoms within a molecule and can provide insights into isomeric and tautomeric equilibria. nih.govmdpi.com The chemical shifts, splitting patterns, and coupling constants of the protons in this compound are indicative of the specific electronic environment of each proton. For pyridine (B92270) derivatives, proton signals typically appear in the range of 6.5-9.2 ppm. researchgate.net The presence of the pyrimidine (B1678525) ring and the amino group will influence these shifts. Tautomerism, the migration of a proton, is a known phenomenon in pyridine derivatives and can be influenced by solvent polarity. nih.govmdpi.com Variable temperature ¹H NMR studies can be used to investigate the dynamics of such equilibria. nih.govmdpi.comjyu.fi

Carbon-13 (¹³C) NMR for Carbon Framework Assignment

Carbon-13 NMR spectroscopy provides detailed information about the carbon skeleton of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum, allowing for the complete assignment of the carbon framework. The chemical shifts of the carbon atoms are sensitive to their hybridization and the nature of the attached atoms. For comparison, the ¹³C NMR spectrum of a related compound, 4-methyl-N-(pyridin-4-yl)benzene sulfonamide, shows distinct signals for all carbon atoms, which shift upon complexation. researchgate.net

Below is a table summarizing typical ¹H and ¹³C NMR data for related pyridine and pyrimidine structures.

| Nucleus | Chemical Shift (ppm) Range | Notes |

| ¹H (Pyridine) | 6.5 - 9.2 | The exact shifts depend on the position and nature of substituents. researchgate.net |

| ¹³C (Pyridine) | 120 - 160 | Aromatic carbons. |

| ¹H (Pyrimidine) | 8.0 - 9.5 | Dependent on substitution pattern. |

| ¹³C (Pyrimidine) | 150 - 170 | Ring carbons. |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can confirm the molecular formula of this compound by providing a highly accurate mass measurement. rsc.orgacs.org The fragmentation pattern observed in the mass spectrum offers valuable structural information. The molecule will break apart in a predictable manner upon ionization, and the resulting fragment ions can be used to deduce the connectivity of the atoms. A common fragmentation pathway for similar heterocyclic compounds is the retro-Diels-Alder reaction. growingscience.com

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds. For this compound, characteristic IR absorption bands would be expected for the N-H stretching of the amine group, as well as C=C and C=N stretching vibrations within the aromatic rings. In related compounds, the C=N stretching frequency has been observed to shift upon coordination to a metal ion. researchgate.net

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The absorption of UV or visible light promotes electrons from lower to higher energy orbitals. The wavelengths of maximum absorption (λmax) are characteristic of the conjugated π-system of the pyridine and pyrimidine rings.

Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. grafiati.comresearchgate.netresearchgate.net This technique can provide accurate bond lengths, bond angles, and torsion angles, revealing the molecule's conformation in the solid state. mdpi.combohrium.com For the related compound 4-(Pyridin-3-yl)pyrimidin-2-amine, X-ray diffraction analysis revealed a triclinic crystal system with the space group P 21 21 21. nih.gov

Conformational Analysis and Torsional Dynamics

Below is a table summarizing key crystallographic parameters for a related compound, 4-(Pyridin-3-yl)pyrimidin-2-amine. nih.gov

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P 21 21 21 |

| a (Å) | 6.467 |

| b (Å) | 7.524 |

| c (Å) | 16.983 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

Crystal Packing and Intermolecular Distance Analysis

The precise arrangement of molecules in the solid state, known as crystal packing, is dictated by a variety of intermolecular forces, including hydrogen bonding and π-π stacking interactions. While a specific crystal structure for this compound is not publicly available, an analysis of its isomer, 4-(Pyridin-3-yl)pyrimidin-2-amine, provides significant insight into the probable intermolecular interactions and packing motifs. The crystallographic data for this isomer reveals a well-defined network of hydrogen bonds that are crucial in the formation of its supramolecular architecture.

In the crystal structure of 4-(Pyridin-3-yl)pyrimidin-2-amine, the molecules are organized into dimers through N—H⋯N hydrogen bonds. These interactions create a stable, repeating pattern that extends throughout the crystal lattice. The formation of such hydrogen-bonded dimers is a common feature in molecules containing both hydrogen bond donors (the amino group) and acceptors (the nitrogen atoms of the pyrimidine and pyridine rings).

The crystal structure of 4-(pyridin-2-yl)pyrimidin-2-amine, another isomer, also demonstrates the formation of dimers linked by N—H⋯N hydrogen bonds researchgate.net. This further supports the likelihood of similar hydrogen bonding patterns in this compound.

The detailed crystallographic data for the isomer 4-(Pyridin-3-yl)pyrimidin-2-amine is presented in the table below. This data provides a quantitative basis for understanding the geometry and dimensions of the crystal lattice.

Interactive Table 1: Crystallographic Data for 4-(Pyridin-3-yl)pyrimidin-2-amine nih.gov

| Parameter | Value |

| Chemical Formula | C₉H₈N₄ |

| Formula Weight | 172.19 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P 2₁ 2₁ 2₁ |

| a (Å) | 6.467 |

| b (Å) | 7.524 |

| c (Å) | 16.983 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 825.9 |

| Z | 4 |

The intermolecular distances are critical in determining the strength and nature of the non-covalent interactions within the crystal. In related aminopyrimidine structures, N—H⋯N hydrogen bond distances are typically in the range of 2.9 to 3.2 Å. These distances are indicative of moderately strong hydrogen bonds that are the primary drivers of the crystal packing. The table below would be populated with specific intermolecular distances for this compound if the data were available. Based on analogous compounds, the following are expected interactions.

Interactive Table 2: Representative Intermolecular Distances

| Interaction Type | Donor-Acceptor | Distance (Å) (Anticipated) |

| Hydrogen Bond | N-H···N (pyrimidine) | 2.9 - 3.2 |

| Hydrogen Bond | N-H···N (pyridine) | 2.9 - 3.2 |

| π-π Stacking | Pyrimidine···Pyridine | 3.3 - 3.8 |

It is important to note that while the analysis of isomers provides a strong predictive model, the exact crystal packing and intermolecular distances for this compound could vary based on the specific substitution pattern, which can influence the electronic distribution and steric factors, thereby altering the intermolecular interactions.

Computational and Theoretical Investigations of 3 Pyrimidin 5 Yl Pyridin 4 Amine

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of computational chemistry used to investigate the electronic properties and geometric structure of molecules. researchgate.net For compounds like 3-(Pyrimidin-5-yl)pyridin-4-amine, methods such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with a basis set like 6-311G++(d,p) are commonly employed to perform geometry optimization. irjweb.com This process determines the most stable, lowest-energy three-dimensional arrangement of the atoms. researchgate.netirjweb.com The optimization ensures that the calculated structure represents a true minimum on the potential energy surface, confirmed by the absence of imaginary vibrational frequencies. irjweb.com

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. semanticscholar.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO energy (E_HOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (E_LUMO) indicates its capacity to accept electrons. semanticscholar.org The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity. researchgate.net

A smaller energy gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For pyrimidine (B1678525) derivatives, these parameters are calculated using DFT to predict their electronic behavior. irjweb.comsemanticscholar.org

Table 1: Calculated Frontier Molecular Orbital Properties for this compound (Illustrative Data)

| Parameter | Energy (eV) | Significance |

|---|---|---|

| E_HOMO | -6.15 | Electron-donating ability |

| E_LUMO | -1.25 | Electron-accepting ability |

| Energy Gap (ΔE) | 4.90 | Chemical reactivity and kinetic stability |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on a molecule and predicting its reactive sites. researchgate.netscirp.org It illustrates the electrostatic potential on the surface of the molecule, helping to identify regions prone to electrophilic and nucleophilic attack. researchgate.net In an MEP map, regions of negative potential (typically colored red to yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and are sites for nucleophilic attack. chemrxiv.orgtandfonline.com

For this compound, the MEP map would be expected to show negative potential regions around the nitrogen atoms of both the pyrimidine and pyridine (B92270) rings, as well as the nitrogen of the exocyclic amino group, due to the high electronegativity of nitrogen. These areas represent the primary sites for hydrogen bonding. scirp.org Conversely, the hydrogen atoms of the amino group would exhibit a positive potential, making them susceptible to interaction with electron-rich species. researchgate.net

Quantum Chemical Studies on Reaction Mechanisms and Transition States

Quantum chemical methods are instrumental in elucidating the mechanisms of chemical reactions. scirp.org By calculating the energies of reactants, products, intermediates, and transition states, researchers can map out the most plausible reaction pathways. rsc.org For the synthesis of complex heterocyclic systems like pyrimidopyrimidines, DFT calculations can be used to investigate intramolecular cyclization and substitution reactions. rsc.org

These studies provide detailed information on activation energies, which helps in understanding the feasibility and kinetics of a reaction. For instance, in the formation of related heterocyclic structures, computational analysis can determine whether a reaction proceeds via mechanisms like S_N2 substitution or through nucleophilic addition followed by elimination.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Flexibility

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and stability. tandfonline.comnih.gov For a molecule like this compound, which has a rotatable bond connecting the two aromatic rings, MD simulations can explore the potential energy surface associated with this rotation.

These simulations can reveal the most stable conformations (rotamers) and the energy barriers that separate them. Understanding the conformational landscape is crucial as the biological activity of a molecule often depends on its ability to adopt a specific three-dimensional shape to fit into the binding site of a biological target. peerj.com MD studies also help in analyzing the stability of ligand-protein complexes, identifying key interactions that persist over time. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) models are computational tools used to correlate the chemical structure of compounds with their biological activity or physicochemical properties. nih.govnih.gov These models are built using a series of related compounds and can be used to predict the activity of new, unsynthesized molecules. acs.org

For a class of compounds including this compound, a 3D-QSAR model could be developed to understand how different substitutions on the pyridine or pyrimidine rings affect its inhibitory potency against a target like a protein kinase. tandfonline.compeerj.com These models generate contour maps that indicate where steric bulk, electron-donating, or electron-withdrawing groups might enhance or decrease activity, thus guiding the design of more potent analogs. peerj.comacs.org The development of such models is a key strategy in modern drug discovery. tandfonline.com

Solvent Effects on Molecular Properties and Reactivity

The surrounding solvent can significantly influence the properties and reactivity of a molecule. researchgate.net Computational methods, often employing a Polarizable Continuum Model (PCM), are used to simulate the effects of different solvents. rsc.org These studies can reveal how solvent polarity affects molecular geometry, electronic properties like the HOMO-LUMO gap, and spectroscopic characteristics. tandfonline.comscispace.com

For reactions involving aminopyrimidines, the choice of solvent can impact reaction rates. For example, studies on the amination of related chloropyrimidines have shown that reaction rates are higher in polar protic solvents like water compared to organic solvents. acs.org This is often because polar solvents can better stabilize charged intermediates or transition states that occur during the reaction. acs.org Theoretical studies can help explain these experimental observations by calculating the energy profiles of the reaction in different solvent environments. scispace.com

Supramolecular Chemistry and Intermolecular Interactions

Hydrogen Bonding Networks in Crystalline and Solution States

In the solid state, molecules of 3-(Pyrimidin-5-yl)pyridin-4-amine are expected to form robust hydrogen-bonding networks. The amino group (–NH₂) can act as a hydrogen bond donor, while the pyridine (B92270) nitrogen and the two pyrimidine (B1678525) nitrogens can serve as acceptors. This functionality allows for the formation of predictable and stable hydrogen-bonded patterns, often referred to as synthons. For instance, a common motif in related amino-heterocyclic structures is the formation of dimers through N–H···N hydrogen bonds. These dimers can then further assemble into extended one-, two-, or three-dimensional networks.

In solution, these same hydrogen bonding capabilities influence the compound's interactions with solvent molecules and its potential to associate with other dissolved species. The specific nature of these interactions depends on the solvent's polarity and its own hydrogen bonding capacity.

Principles of Self-Assembly and Molecular Recognition

The formation of ordered structures from individual molecular components without external guidance is known as self-assembly. For this compound, the combination of specific hydrogen bonding sites and the potential for π-π stacking interactions provides the "code" for its self-assembly into a well-defined crystalline architecture.

This inherent ability to form specific interactions also underpins the principles of molecular recognition. The distinct spatial arrangement of its functional groups allows this compound to "recognize" and selectively bind to other molecules or ions that have complementary shapes and functionalities. This recognition is fundamental to its potential applications in areas such as sensor technology and materials science.

Co-crystallization and Multi-Component Solid Forms

The propensity of this compound to form strong and directional intermolecular interactions makes it an excellent candidate for the formation of co-crystals. Co-crystals are crystalline solids that consist of two or more different molecular species in a stoichiometric ratio. By selecting appropriate co-formers—molecules that can form complementary hydrogen bonds, halogen bonds, or other non-covalent interactions—it is possible to create a vast array of new solid forms with tailored physical and chemical properties.

For example, co-crystallization with carboxylic acids could lead to the formation of robust acid-pyridine or acid-pyrimidine synthons. The resulting multi-component crystals would exhibit distinct properties, such as solubility and melting point, compared to the pure compound.

A search of the Cambridge Structural Database (CSD) for co-crystals of a closely related derivative, specifically (4S)-3-{4-[6-amino-5-(pyrimidin-2-yl)pyridin-3-yl]phenyl}-5,5-dimethyl-4-phenyl-1,3-oxazolidin-2-one, reveals its participation in complex hydrogen bonding networks within a protein binding site, highlighting the core scaffold's ability to engage in specific intermolecular interactions.

| CSD Refcode | Compound Name | Interacting Moieties |

| 4N4T | (4S)-3-{4-[6-amino-5-(pyrimidin-2-yl)pyridin-3-yl]phenyl}-5,5-dimethyl-4-phenyl-1,3-oxazolidin-2-one | Amino group, pyrimidine and pyridine nitrogens |

Host-Guest Chemistry and Complex Formation

The defined structure and array of functional groups on this compound also lend themselves to the principles of host-guest chemistry. In this scenario, a larger molecule (the host) can encapsulate a smaller molecule (the guest). While this compound is more likely to act as a guest that binds to a larger host molecule, its ability to form specific non-covalent interactions is key to the stability of any such complex. The formation of these host-guest complexes can dramatically alter the properties of the guest molecule, for instance, by enhancing its solubility or protecting it from degradation.

Exploration of Biological Activities and Mechanistic Insights Excluding Clinical Applications and Safety Profiles

Enzyme Inhibition Studies and Binding Mode Analysis

The core structure of 3-(Pyrimidin-5-yl)pyridin-4-amine is a recurring motif in the design of potent enzyme inhibitors. Research has focused on its role in targeting various kinases and phosphodiesterases.

The aminopyridine-pyrimidine scaffold is a key component in the development of inhibitors for several families of kinases crucial to cell cycle regulation and signaling.

Aurora Kinases: The Aurora kinase family, particularly Aurora A and B, are critical for mitotic progression, and their dysregulation is common in cancer. The pyrimidine (B1678525) framework is central to a class of inhibitors designed to target these kinases. nih.gov For instance, derivatives built upon a pyrimidine scaffold have been developed as potent Aurora A kinase inhibitors that induce a "DFG-out" conformation, a specific inactive state of the kinase. nih.gov This mechanism not only inhibits the kinase's activity but can also lead to the degradation of oncoproteins like cMYC and MYCN, which are stabilized by Aurora A. nih.gov Furthermore, studies have shown that Aurora B's activity is vital for the efficient recruitment and activation of Monopolar Spindle 1 (MPS1) kinase at the onset of mitosis, ensuring the rapid establishment of the spindle assembly checkpoint. nih.gov Inhibition of Aurora B can delay MPS1 activation, highlighting the interconnectedness of these mitotic kinases. nih.gov

Cyclin-Dependent Kinases (CDKs): CDKs are fundamental drivers of the cell cycle. The 4-aminopyridine-pyrimidine structure has been explored as a basis for designing inhibitors of CDK2, CDK4, and CDK6. Molecular docking and simulation studies on related compounds, such as 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives, have been used to analyze the structure-activity relationship and interaction with these kinases. nih.gov Such research aims to develop multi-target CDK inhibitors that can overcome resistance mechanisms seen with more selective CDK4/6 inhibitors. nih.gov

Lysine-Specific Demethylase 1 (KDM1): KDM1 (also known as LSD1) is an enzyme involved in histone modification and gene expression regulation, making it a target in oncology. Potent inhibitors of KDM1 have been developed incorporating a 3-(piperidin-4-ylmethoxy)pyridine (B1265346) moiety. nih.gov These compounds act as competitive inhibitors against the dimethylated H3K4 substrate, with Ki values reaching the nanomolar range. nih.gov Docking studies have provided insights into their binding mode within the enzyme's active site. nih.gov

Phosphodiesterases (PDEs) are enzymes that regulate the levels of intracellular second messengers, cyclic AMP and cyclic GMP. The pyridine-pyrimidine structure is related to scaffolds found in PDE inhibitors. For example, pyrazolopyridine-pyridazinone compounds, developed from the non-selective PDE inhibitor ibudilast, have been investigated for their activity against PDE3 and PDE4. nih.gov Structure-activity relationship studies revealed that specific substitutions on the heterocyclic rings are crucial for enhancing potency and selectivity for PDE4. nih.gov

Receptor Binding and Ligand-Protein Interactions through Computational and In Vitro Approaches

The aminopyridine and pyrimidine rings are common features in ligands designed to interact with various cellular receptors. Their unique structural properties facilitate interactions with enzymes and receptors, leading to a wide range of pharmacological effects.

Computational and in vitro studies have been employed to understand these interactions. For example, research on pyrazolotriazolopyrimidines, which contain a related heterocyclic core, has identified potent and selective antagonists for the human A3 adenosine (B11128) receptor. nih.gov Radioligand binding assays on this class of compounds demonstrated affinity in the nanomolar range. nih.gov Molecular modeling studies helped to elucidate why certain substitutions, such as a pyridinium (B92312) moiety, enhance binding affinity and selectivity, while other heterocyclic replacements lead to a loss of activity. nih.gov These approaches are critical for rational drug design and for understanding the specific molecular interactions that govern a ligand's affinity and selectivity for its protein target.

Cellular Pathway Modulation in In Vitro Models

In cellular contexts, compounds featuring the this compound scaffold can influence key pathways that control cell fate, including cell division, survival, and stress responses.

The ability to halt the cell cycle and induce programmed cell death (apoptosis) is a hallmark of many potential anti-cancer agents. Compounds with structures related to this compound have demonstrated these capabilities. For instance, certain pyrazolo[3,4-b]pyridine derivatives have been shown to induce cell cycle arrest and apoptosis in cancer cell lines. mdpi.com The mechanism often involves the inhibition of key cell cycle engines like CDK2 and CDK9. mdpi.com Similarly, other natural and synthetic compounds can trigger G0/G1 cell-cycle arrest by reducing the expression of proteins such as cyclin E, CDK2, and CDK4. nih.gov This arrest is often accompanied by the induction of apoptosis, marked by changes in the expression of apoptosis-related proteins like Bcl-2 and Bax. nih.gov

Table 1: Effects of Related Compounds on Cell Cycle and Apoptosis

| Compound Class | Cell Line(s) | Observed Effect | Target(s) / Pathway(s) |

|---|---|---|---|

| Pyrazolo[3,4-b]pyridines | Hela, MCF7, HCT-116 | Cell Cycle Arrest, Apoptosis | CDK2, CDK9 |

| Pristimerin | QBC, RBE | G0/G1 Arrest, Apoptosis | Cyclin E, CDK2, CDK4, Bcl-2/Bax |

| Annonaceae Plant Extracts | Various Cancer Lines | SubG1 Arrest, Apoptosis | Not specified |

A distinct cellular response triggered by certain molecules containing a pyridinyl-pyrimidine framework is methuosis, a type of non-apoptotic cell death characterized by extensive cytoplasmic vacuolization. Derivatives of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide have been identified as potent inducers of this process. nih.gov

Studies on these compounds have shown that they can cause the formation of large cytoplasmic vacuoles that may originate from the endoplasmic reticulum (ER) and are associated with ER stress. nih.gov This vacuolization is distinct from autophagy. The induction of methuotic cell death has been linked to the activation of the MAPK/JNK signaling pathway. nih.gov Notably, some of these compounds exhibit selective cytotoxicity, effectively inducing cell death in cancer cells while having little effect on normal human cells. nih.gov

MAPK/JNK Signaling Pathway Involvement

Direct studies detailing the interaction of this compound with the Mitogen-Activated Protein Kinase (MAPK) or c-Jun N-terminal Kinase (JNK) signaling pathways are not extensively documented in the current scientific literature. However, the core structure, which combines pyrimidine and pyridine (B92270) rings, is a common feature in many kinase inhibitors.

The MAPK signaling pathway is a critical cascade that regulates a wide array of cellular processes, including proliferation, differentiation, and apoptosis. Kinase inhibitors targeting this pathway are of significant therapeutic interest. For instance, related heterocyclic compounds have been shown to interact with components of this pathway. One such example is SB220025, a small molecule containing a pyrimidine ring, which acts as an inhibitor of Stress-activated protein kinase 2a (p38 alpha), a key kinase within the MAPK signaling cascade. The involvement of such related structures suggests that the broader class of pyrimidinyl-pyridines could be a fruitful area for discovering new modulators of MAPK/JNK signaling, though specific activity for this compound remains to be confirmed.

Structure-Activity Relationship (SAR) Studies for Bioactive Analogs Discovery

While specific structure-activity relationship (SAR) studies centered on this compound are limited, extensive research on analogous scaffolds provides a framework for understanding how structural modifications might influence biological activity. The core aminopyrimidine and aminopyridine motifs are central to numerous biologically active agents, and SAR studies on these related series offer valuable predictive insights.

Research into a novel series of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as inhibitors of Cyclin-Dependent Kinases 4 and 6 (CDK4/6) highlights the importance of specific structural features. In this series, the pyrimidine ring's N1 and N3 atoms were proposed to form crucial hydrogen bonds with the hinge region of the kinase, a common interaction for ATP-mimetic inhibitors. The substitution on the pyridine ring was found to be critical for both potency and selectivity.

Similarly, SAR studies on antimalarial 3,5-diaryl-2-aminopyridines demonstrated that while the 2-amino group was important, modifications to the pyridine core, such as replacing it with a pyrazine (B50134) ring, could lead to analogs with potent oral antimalarial activity. This indicates that the central heterocyclic core is a key determinant of activity and can be optimized to improve efficacy.

The table below summarizes SAR findings from analogous compound series, illustrating how modifications can impact biological outcomes.

| Scaffold/Series | Modification | Effect on Biological Activity | Reference |

| 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine | Replacement of the phenyl moiety with a pyridine ring and incorporation of ionizable groups. | Led to potent and selective CDK4/6 inhibitors. | |

| 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine | Elongation of the linker between the pyridine and piperazine (B1678402) moieties. | Did not significantly impact CDK4/6 selectivity or cellular potency. | |

| 3,5-Diaryl-2-aminopyridines | Replacement of the pyridine core with a pyrazine ring. | Led to a novel series with potent oral antimalarial activity. | |

| 3,5-Diaryl-2-aminopyridines | Replacement or substitution of the 2-amino group. | Resulted in a loss of antimalarial activity. |

These studies collectively suggest that for this compound, substitutions on both the pyrimidine and pyridine rings, as well as modifications to the amine linker, would likely have a profound impact on its biological activity profile.

Application in Chemical Probe Development for Biological Systems

There are no specific reports on the use of this compound as a chemical probe, fluorescent label, or in other bioanalytical applications. However, the underlying aminopyridine scaffold is a versatile platform for the development of such tools.

Fluorescent molecules are widely used for analyzing proteins, immunoassays, and cell imaging. Research has demonstrated that aminopyridine derivatives can be synthesized to possess favorable fluorescent properties, including significant quantum yields. These molecules can be further functionalized, for example, to incorporate "click chemistry" handles, enabling them to be selectively attached to biomolecules and serve as reporter groups.

Furthermore, the pyrimidine motif has been incorporated into the design of covalent chemical probes. Recent studies have explored libraries of electrophilic compounds for their ability to react with RNA in a binding-dependent manner. In this work, a series of compounds containing a 4-(piperazin-1-yl)pyrimidine (B1356849) motif showed structure-dependent reactivity with RNA, highlighting the role of the heterocyclic core in guiding the interaction. This suggests that the pyrimidinyl-pyridinamine scaffold could be a valuable starting point for designing novel, selective probes for studying biological systems, particularly nucleic acids. The development of such probes would depend on the strategic incorporation of reactive or reporter groups onto the core structure of this compound.

Potential Applications and Future Research Directions

Design and Synthesis of Advanced Functional Materials (excluding biomedical devices)

The inherent electronic and structural properties of the pyrimidine (B1678525) and pyridine (B92270) rings make the 3-(Pyrimidin-5-yl)pyridin-4-amine scaffold a candidate for the development of advanced functional materials. Pyridine and its derivatives are well-established building blocks in materials science, often used as organic linkers in the synthesis of Metal-Organic Frameworks (MOFs). google.comnih.gov MOFs are a class of porous materials with applications in gas storage, separation, and catalysis. nih.govfrontiersin.org The nitrogen atoms in the pyridinyl and pyrimidinyl moieties of the title compound can act as coordination sites for metal ions, potentially forming novel MOFs with tailored pore sizes and functionalities. nih.gov

For instance, a metal-organic framework, UTSA-48, was synthesized using a related N-(pyridin-4-yl)isonicotinamide ligand, demonstrating that pyridine-based structures are effective in creating microporous materials with functional groups on the pore surfaces for selective gas sorption. researchgate.net While direct research on This compound for creating non-biomedical functional materials like conductive polymers or MOFs is not yet widely published, its structural similarity to known organic linkers suggests a promising avenue for future exploration in materials science. google.com

Catalysis and Organocatalysis Applications

The field of catalysis offers significant potential for the application of This compound and its derivatives. The nitrogen atoms in the heterocyclic rings can serve as ligands, binding to metal centers to form catalysts for a variety of chemical transformations. Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, have been successfully employed to synthesize N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives, highlighting the compound's utility as a substrate in creating more complex molecules. nih.gov This process uses a palladium catalyst with a specific ligand like xantphos (B1684198) to form new carbon-nitrogen bonds. nih.gov

Furthermore, the pyridine moiety itself is a known organocatalyst. nih.gov Organocatalysis utilizes small, metal-free organic molecules to accelerate chemical reactions, offering a more sustainable and environmentally friendly alternative to traditional metal-based catalysts. organic-chemistry.orgnobelprize.org For example, 4-aminopyridines, which are structurally related to the pyridine portion of the title compound, are highly effective nucleophilic catalysts for acyl transfer reactions. mdpi.com Recent research has also demonstrated that pyridinyl radicals, generated from pyridinium (B92312) ions, can be harnessed for the photochemical functionalization of pyridines, opening new pathways for creating C(sp²)–C(sp³) bonds. nih.gov The unique electronic structure of This compound makes it a compelling candidate for exploration in both metal-based catalysis and organocatalysis.

Development of Novel Pesticidal Agents

One of the most extensively researched areas for pyrimidin-4-amine derivatives is in the development of new pesticides to combat the growing issue of resistance to existing agents. bohrium.comnih.gov The pyrimidin-4-amine scaffold has been identified as a promising framework for agricultural compounds due to its potent activity and unique modes of action, which can help overcome cross-resistance to other fungicide classes. researchgate.netresearchgate.net

Bioassays have shown that a variety of pyrimidin-4-amine derivatives possess excellent insecticidal and fungicidal properties. bohrium.comnih.gov For example, studies on a series of derivatives containing a 5-(trifluoromethyl)-1,2,4-oxadiazole (B14890759) moiety revealed broad-spectrum activity. bohrium.comnih.govacs.org Two compounds in particular, U7 and U8, were effective against the insect Mythimna separata and the fungus Pseudoperonospora cubensis. bohrium.comnih.govacs.org Similarly, other research has led to the discovery of derivatives with potent activity against pests like Aphis fabae (aphids) and Tetranychus cinnabarinus (spider mites), with some compounds showing efficacy superior to commercial insecticides. researchgate.netresearchgate.net

Pesticidal Activity of Selected Pyrimidin-4-amine Derivatives

This table summarizes the biological activity of various pyrimidin-4-amine derivatives against different agricultural pests, showcasing their potential as novel insecticides and fungicides.

| Compound | Target Pest | Activity Type | Measurement | Value | Reference |

|---|---|---|---|---|---|

| 5-chloro-N-(2-fluoro-4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzyl)-6-(1-fluoroethyl)pyrimidin-4-amine (U7) | Mythimna separata | Insecticidal | LC50 | 3.57 ± 0.42 mg/L | bohrium.comnih.gov |

| 5-bromo-N-(2-fluoro-4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzyl)-6-(1-fluoroethyl) pyrimidin-4-amine (U8) | Mythimna separata | Insecticidal | LC50 | 4.22 ± 0.47 mg/L | bohrium.comnih.gov |

| 5-chloro-N-(2-fluoro-4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzyl)-6-(1-fluoroethyl)pyrimidin-4-amine (U7) | Pseudoperonospora cubensis | Fungicidal | EC50 | 24.94 ± 2.13 mg/L | bohrium.comnih.gov |

| 5-bromo-N-(2-fluoro-4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzyl)-6-(1-fluoroethyl) pyrimidin-4-amine (U8) | Pseudoperonospora cubensis | Fungicidal | EC50 | 30.79 ± 2.21 mg/L | bohrium.comnih.gov |

| 5-chloro-6-ethyl-2-methyl-N-((2-(p-tolyl)oxazol-4-yl)methyl)pyrimidin-4-amine (9o) | Aphis fabae | Insecticidal | Potent activity, superior to imidacloprid | researchgate.netresearchgate.net | |

| 5-chloro-6-(difluoromethyl)-N-(2-(2-fluoro-4-methyl-5-((2,2,2-trifluoroethyl)thio)phenoxy)ethyl)pyrimidin-4-amine (T4) | Tetranychus urticae | Acaricidal | LC50 | 0.19 mg/L | researchgate.net |

| 5-chloro-N-(1-((3-chloropyridin-2-yl)oxy)propan-2-yl)-6-(difluoromethyl)pyrimidin-4-amine (HNPC-A9229) | Puccinia sorghi | Fungicidal | EC50 | 0.16 mg/L | researchgate.net |

| 5-chloro-N-(1-((3-chloropyridin-2-yl)oxy)propan-2-yl)-6-(difluoromethyl)pyrimidin-4-amine (HNPC-A9229) | Erysiphe graminis | Fungicidal | EC50 | 1.14 mg/L | researchgate.net |

Advanced Computational Design of Novel Analogs with Tailored Properties

Computational chemistry has become an indispensable tool for accelerating the discovery and optimization of new molecules. rsc.org Techniques such as 3D Quantitative Structure-Activity Relationship (3D-QSAR) and molecular docking are frequently applied to the This compound scaffold and its analogs to design new compounds with enhanced properties. tandfonline.commdpi.com

These computational methods allow researchers to build models that correlate the chemical structure of a compound with its biological activity. tandfonline.com For example, molecular docking studies on pyrimidin-4-amine derivatives have helped to understand how these molecules bind to their target enzymes, such as acetylcholinesterase (AChE). nih.govacs.org By analyzing these interactions, scientists can predict which structural modifications are likely to improve the compound's efficacy. Density functional theory (DFT) analysis is another computational tool used to design more active compounds by calculating the electronic structure and properties of molecules. nih.govacs.org Such in silico studies provide valuable insights that guide the synthesis of new derivatives, saving time and resources in the discovery process. nih.gov

Computational Modeling Approaches for Pyrimidine Derivatives

This table outlines various computational techniques used to study and design novel pyrimidine-based compounds, highlighting their specific applications and key findings.

| Computational Method | Application/Target | Key Findings/Purpose | Reference |

|---|---|---|---|

| Molecular Docking & DFT | Acetylcholinesterase (AChE) | Demonstrated the binding mode of pesticidal compounds in the active site of AChE and provided a basis for further optimization. | nih.govacs.org |

| 3D-QSAR (CoMFA/CoMSIA) & Molecular Dynamics | CDK4 Inhibitors | Established a reliable 3D-QSAR model to explore the structure-activity relationship of abemaciclib (B560072) analogs and design novel inhibitors. | tandfonline.com |

| Molecular Docking | Ser/Thr Kinases (CK1δ/ε, CLK1) | Showed that functionalization at a specific position could induce a steric clash, explaining the loss of inhibitory activity in certain isomers. | nih.gov |

| 3D-QSAR, Docking, & Molecular Dynamics | FMS-like Tyrosine Kinase-3 (FLT3) | Developed CoMFA and CoMSIA models to establish structure-activity relationships and understand inhibitor binding. | mdpi.com |

| Molecular Docking & ADME Prediction | EGFR Kinase (Wild & T790M) | Assessed the binding potential of pyridine and pyrimidine derivatives as EGFR inhibitors. | nih.gov |

Exploration of New Biological Targets and Mechanisms of Action through Chemical Biology Approaches

The This compound core is a key pharmacophore found in molecules that interact with a variety of biological targets, particularly protein kinases. Kinases are crucial enzymes in cell signaling pathways, and their deregulation is implicated in diseases like cancer, making them attractive targets for therapeutic intervention. nih.gov

Screening of fragment libraries has identified compounds with a 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold as inhibitors of the mitotic kinase Monopolar Spindle 1 (MPS1) and the Aurora kinase family. nih.gov Furthermore, derivatives of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine have been developed as highly potent and selective inhibitors of cyclin-dependent kinases 4 and 6 (CDK4/6). acs.org In the context of pesticides, some pyrimidin-4-amine derivatives have been shown to inhibit acetylcholinesterase (AChE), an essential enzyme in the nervous system of insects. nih.govacs.org Chemical biology approaches, which use small molecules to probe biological systems, are crucial for identifying these targets and elucidating the mechanisms by which these compounds exert their effects. nih.gov These studies pave the way for the development of more selective and effective agents.

Biological Targets of Pyridinyl-Pyrimidine Derivatives

This table details the known biological targets for various derivatives containing the pyridinyl-pyrimidine scaffold, along with their observed inhibitory activities.

| Derivative Class/Compound | Biological Target | Observed Activity | Reference |

|---|---|---|---|

| 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one | MPS1 Kinase, Aurora Kinases | Identified as ligand efficient inhibitors. | nih.gov |

| 4-(4-methylthiazol-5-yl)-N-(pyridin-2-yl)pyrimidin-2-amine (Compound 78) | CDK4, CDK6 | Potent inhibition with Ki values of 1 nM and 34 nM, respectively. | acs.org |

| Pyrimidin-4-amine derivatives (U7, U8) | Acetylcholinesterase (AChE) | Showed AChE enzymatic activity, indicating a potential insecticidal mechanism. | nih.govacs.org |

| 8-(2,4-dichlorophenyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine (1g) | CK1δ/ε, CLK1 | Specific inhibition with IC50 values of 220 nM and 88 nM, respectively. | nih.gov |

| Pyrimido[4,5-d]pyrimidin-4-amine derivatives | Dihydrofolate reductase, RAF kinase | Inhibition of enzymes involved in cell proliferation. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(Pyrimidin-5-yl)pyridin-4-amine, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves condensation of pyridine-4,5-diamine with aldehydes under acidic reflux conditions. For example, refluxing pyridine-4,5-diamine with 3-phenylpropanal in ethanol containing glacial acetic acid for 4 hours yields analogous pyrimidine derivatives . Optimization may include solvent selection (e.g., ethanol for solubility), temperature control (reflux at ~78°C), and catalyst screening (e.g., Pd(PPh₃)₄ for cross-coupling reactions in alternative routes) . Post-synthetic purification via recrystallization (e.g., chloroform:ethanol mixtures) improves purity .

Q. Which spectroscopic and crystallographic methods are critical for structural confirmation?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms proton and carbon environments, while High-Resolution Mass Spectrometry (HRMS) verifies molecular weight . Single-crystal X-ray diffraction (SC-XRD) is definitive for absolute configuration determination, as demonstrated for structurally related pyrimidine derivatives using SHELX software . For example, SHELXL refines crystallographic data to resolve bond lengths and angles with <0.01 Å precision .

Advanced Research Questions

Q. How can researchers resolve discrepancies in synthetic yields or purity across different methods?

- Methodological Answer : Contradictions often arise from reagent quality, solvent polarity, or catalytic efficiency. Systematic troubleshooting includes:

- Reagent Purity : Use freshly distilled aldehydes to avoid side reactions .

- Catalyst Screening : Compare Pd-based catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂) for cross-coupling efficiency .

- Analytical Cross-Validation : Pair HPLC (≥99% purity threshold) with tandem MS to detect trace impurities .

Q. What computational strategies predict the electronic properties of this compound for drug design?

- Methodological Answer : Density-functional theory (DFT) calculates electron density distributions and correlation energies. The Colle-Salvetti functional, adapted for local kinetic-energy density, models HOMO-LUMO gaps and polarizability, aiding in predicting reactivity and binding affinity . Software like Gaussian or ORCA implements these functionals for molecular orbital visualization .

Q. How can structure-activity relationship (SAR) studies be designed for kinase inhibition profiling?

- Methodological Answer :

- Scaffold Modification : Introduce substituents (e.g., methyl, trifluoromethyl) at pyridine/pyrimidine positions to assess steric/electronic effects .

- In Vitro Assays : Use RIP3 kinase inhibition protocols (IC₅₀ determination) with ATP-competitive binding assays .

- Data Correlation : Map substituent effects to activity trends using multivariate regression analysis .

Analytical and Pharmacological Questions

Q. What analytical workflows ensure batch-to-batch consistency in preclinical studies?

- Methodological Answer :

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity; C18 columns with acetonitrile/water gradients resolve polar impurities .

- Stability Testing : Accelerated degradation studies (40°C/75% RH) identify hydrolytic or oxidative degradation products via LC-MS .

Q. How can polymorphic forms of this compound impact pharmacological performance?

- Methodological Answer : Crystalline forms (e.g., solvates, hydrates) alter solubility and bioavailability. Screen polymorphs via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.